molecular formula C6H8N2O B1625645 2-(2-Oxopyrrolidin-1-yl)acetonitrile CAS No. 57275-83-9

2-(2-Oxopyrrolidin-1-yl)acetonitrile

Cat. No.: B1625645
CAS No.: 57275-83-9
M. Wt: 124.14 g/mol
InChI Key: FQUDPVDIXKVBNY-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)acetonitrile is an organic compound that belongs to the class of nitriles It is characterized by a pyrrolidinone ring attached to an acetonitrile group

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

Target of Action

2-(2-Oxopyrrolidin-1-yl)acetonitrile, also known as a derivative of 2-(2-Oxopyrrolidin-1-yl)acetamide, is known to exhibit psychotropic and cerebroprotective effects . The primary targets of this compound are likely to be receptors or enzymes in the central nervous system and cerebrovascular system .

Mode of Action

Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it interacts with its targets in a similar manner . This interaction could lead to changes in the activity of these targets, potentially resulting in the observed psychotropic and cerebroprotective effects .

Biochemical Pathways

Given its observed effects on the central nervous system and cerebrovascular system, it is likely that it affects pathways related to neurotransmission and vascular function .

Pharmacokinetics

Given its structural similarity to 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, it is likely that it has similar adme properties . These properties could impact the compound’s bioavailability and overall effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple targets and pathways. Its most notable effects are its psychotropic and cerebroprotective effects, which suggest that it may have beneficial effects on cognitive function and neurological health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and its interactions with its targets . .

Future Directions

The development of new efficient laboratory and large-scale procedures for the synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamide, including 2-(2-Oxopyrrolidin-1-yl)acetonitrile, is a topical problem. The interest in these compounds has continued until now due to their biological activity .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

2-(2-Oxopyrrolidin-1-yl)acetonitrile can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This can involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetonitrile typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. The reaction mixture is heated at 65-75°C for 3-4 hours, resulting in the formation of the desired product . Another method involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, followed by ammonolysis .

Industrial Production Methods

Industrial production methods for this compound are generally based on large-scale procedures similar to the laboratory methods mentioned above. These methods often require optimization for yield and purity, including the use of specialized purification techniques to isolate the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitriles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopyrrolidin-1-yl)acetonitrile is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its nitrile group provides a versatile site for chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDPVDIXKVBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530340
Record name (2-Oxopyrrolidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57275-83-9
Record name (2-Oxopyrrolidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (4.65 mL, 60 mmol) was taken up in acetonitrile (100 mL) and the solution cooled to 0° C. with an ice bath. Oxalyl chloride (4.8 mL, 55 mmol), diluted with acetonitrile (20 mL) was added to the reaction dropwise. The mixture was stirred for 30 min, then 2-(2-oxopyrrolidin-1-yl)acetamide (7.11 g, 50 mmol) in 30 mL of acetonitrile was added slowly to the reaction. The mixture was allowed to stir for 30 min and pyridine (6.1 mL, 100 mmol) was added to the reaction in one portion. The reaction was stirred for an additional 30 min and the volatiles were removed in vacuo. Water was added to the residue which was extracted with ethyl acetate. The aqueous layer was acidified to pH 2 with 1 N HCl and further extracted with ethyl acetate. All the organic layers were combined, washed with brine, dried with sodium sulfate, concentrated and placed on a high vacuum line to afford a clear oil. Yield=4.4 g
Quantity
4.65 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.11 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
6.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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